![molecular formula C22H22N2O B12293996 3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12293996.png)
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-quinolin-6-ylphényl)-1-azabicyclo[222]octan-3-ol est un composé organique complexe qui présente une partie quinoléine attachée à une structure azabicyclo[222]octane bicyclique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(4-quinolin-6-ylphényl)-1-azabicyclo[2.2.2]octan-3-ol implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par le dérivé de la quinoléine et à introduire la partie azabicyclo[2.2.2]octane par une série de réactions de substitution nucléophile et de cyclisation. Les conditions de réaction nécessitent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants comme le diméthylformamide (DMF) pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse afin d'augmenter le rendement et de réduire les coûts. Cela peut inclure l'utilisation de réacteurs à flux continu pour améliorer l'efficacité des réactions et le développement de méthodes de chimie plus vertes pour minimiser l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-quinolin-6-ylphényl)-1-azabicyclo[2.2.2]octan-3-ol peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels tels que des cétones ou des acides carboxyliques.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant du dihydrogène en présence d'un catalyseur au palladium pour réduire les doubles liaisons ou les groupes nitro.
Substitution: Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que l'azoture de sodium ou le méthylate de sodium pour introduire différents substituants sur le cycle quinoléine.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en conditions acides ou basiques.
Réduction: Dihydrogène avec un catalyseur au palladium sur carbone (Pd/C).
Substitution: Azoture de sodium dans le DMF ou méthylate de sodium dans le méthanol.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques de la quinoléine, tandis que la réduction peut produire des amines de la quinoléine.
Applications de recherche scientifique
Le 3-(4-quinolin-6-ylphényl)-1-azabicyclo[2.2.2]octan-3-ol a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie: Investigé pour son potentiel en tant que ligand dans les essais biochimiques.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes et anticancéreuses.
Industrie: Utilisé dans le développement de matériaux avancés ayant des propriétés électroniques ou optiques uniques.
Mécanisme d'action
Le mécanisme d'action du 3-(4-quinolin-6-ylphényl)-1-azabicyclo[2.2.2]octan-3-ol implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La partie quinoléine peut s'intercaler avec l'ADN, perturbant les processus de réplication et de transcription, tandis que la structure azabicyclo[2.2.2]octane peut améliorer l'affinité de liaison et la spécificité.
Applications De Recherche Scientifique
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the azabicyclo[2.2.2]octane structure can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Oxabicyclo[2.2.2]octan-6-ol: Un composé structurellement apparenté avec des groupes fonctionnels différents.
1,4-Diazabicyclo[2.2.2]octane: Un autre composé bicyclique avec des atomes d'azote dans la structure cyclique.
Unicité
Le 3-(4-quinolin-6-ylphényl)-1-azabicyclo[2.2.2]octan-3-ol est unique en raison de la combinaison des parties quinoléine et azabicyclo[2.2.2]octane, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison permet des applications polyvalentes dans divers domaines scientifiques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C22H22N2O |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C22H22N2O/c25-22(15-24-12-9-20(22)10-13-24)19-6-3-16(4-7-19)17-5-8-21-18(14-17)2-1-11-23-21/h1-8,11,14,20,25H,9-10,12-13,15H2 |
Clé InChI |
JICDBMXIQNEXKV-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC5=C(C=C4)N=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


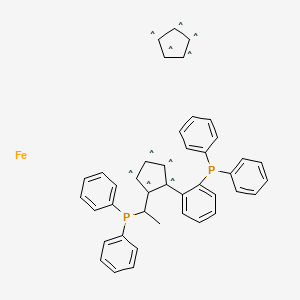
![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)
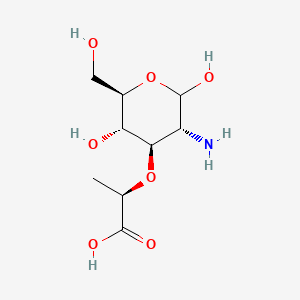
![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)

![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)
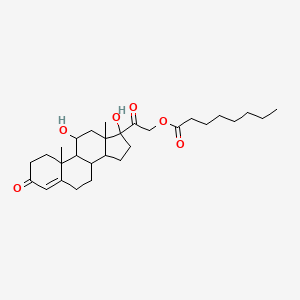

![4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)
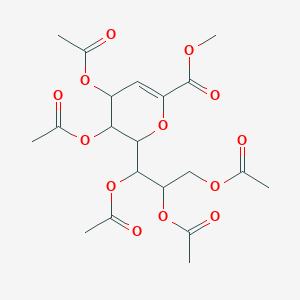
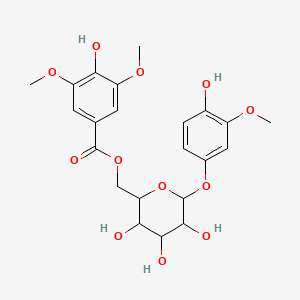
![methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)
![D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate](/img/structure/B12293969.png)
![Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-, (aS,gR)-](/img/structure/B12293992.png)
